3-[1,1,1,3,3,3-Hexamethyl-2-(trimethylsilyl)trisilan-2-yl]prop-2-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[1,1,1,3,3,3-Hexamethyl-2-(trimethylsilyl)trisilan-2-yl]prop-2-en-1-ol is an organosilicon compound known for its unique structural properties and reactivity. This compound is characterized by the presence of multiple silicon atoms and trimethylsilyl groups, which contribute to its distinctive chemical behavior. It is often used in various chemical reactions and has applications in different fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1,1,1,3,3,3-Hexamethyl-2-(trimethylsilyl)trisilan-2-yl]prop-2-en-1-ol typically involves the reaction of trimethylsilyl chloride with trichlorosilane in the presence of lithium. This reaction yields the desired silane compound along with lithium chloride as a byproduct . The reaction conditions generally require an inert atmosphere and controlled temperature to ensure the desired product’s formation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the reagents and maintain the required reaction conditions. The scalability of the synthesis allows for the production of significant quantities of the compound for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
3-[1,1,1,3,3,3-Hexamethyl-2-(trimethylsilyl)trisilan-2-yl]prop-2-en-1-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various silicon-oxygen compounds.
Substitution: The compound can participate in substitution reactions, where the trimethylsilyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reactions typically require specific conditions, such as controlled temperature and inert atmosphere, to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield silicon-oxygen compounds, while reduction reactions can produce simpler silicon-containing molecules.
Wissenschaftliche Forschungsanwendungen
3-[1,1,1,3,3,3-Hexamethyl-2-(trimethylsilyl)trisilan-2-yl]prop-2-en-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a radical reducing agent in various organic synthesis reactions.
Biology: The compound’s unique properties make it useful in studying silicon-based biochemistry.
Industry: It is used in the production of advanced materials and coatings due to its reactivity and stability.
Wirkmechanismus
The mechanism by which 3-[1,1,1,3,3,3-Hexamethyl-2-(trimethylsilyl)trisilan-2-yl]prop-2-en-1-ol exerts its effects involves the interaction of its silicon atoms with various molecular targets. The compound’s ability to donate or accept electrons makes it a versatile reagent in radical reactions. The trimethylsilyl groups provide steric protection, allowing the compound to participate in selective reactions without undergoing unwanted side reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tris(trimethylsilyl)silane: Another organosilicon compound with similar reactivity and applications.
Tris(trimethylsilyl)silanol: A related compound used in similar types of reactions.
1,1,1,3,3,3-Hexamethyldisilazane: Known for its use as a silylation agent.
Uniqueness
3-[1,1,1,3,3,3-Hexamethyl-2-(trimethylsilyl)trisilan-2-yl]prop-2-en-1-ol stands out due to its unique combination of multiple silicon atoms and trimethylsilyl groups. This structure provides enhanced reactivity and stability, making it suitable for a wide range of applications in scientific research and industry.
Eigenschaften
CAS-Nummer |
152604-62-1 |
---|---|
Molekularformel |
C12H32OSi4 |
Molekulargewicht |
304.72 g/mol |
IUPAC-Name |
3-tris(trimethylsilyl)silylprop-2-en-1-ol |
InChI |
InChI=1S/C12H32OSi4/c1-14(2,3)17(12-10-11-13,15(4,5)6)16(7,8)9/h10,12-13H,11H2,1-9H3 |
InChI-Schlüssel |
GAYZNZRJHZIEFJ-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)[Si](C=CCO)([Si](C)(C)C)[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.